molecular formula C38H47F3N2O2S4 B12386175 Copper probe CF4

Copper probe CF4

Cat. No.: B12386175
M. Wt: 749.1 g/mol
InChI Key: IWSHBHVMVNQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper Fluor-4 is a copper-specific fluorescent probe based on a rhodol dye scaffold. It is known for its high selectivity for copper ions over other metal ions such as zinc and iron, as well as abundant cellular alkali and alkaline earth metals. This compound is stable in a physiologically relevant pH range between 6 and 8, making it suitable for various biological applications .

Chemical Reactions Analysis

Copper Fluor-4 undergoes several types of chemical reactions, including:

    Oxidation: Copper Fluor-4 can participate in oxidation reactions where it interacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it gains electrons from reducing agents.

    Substitution: Substitution reactions involve the replacement of one functional group in Copper Fluor-4 with another, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Copper Fluor-4 has a wide range of scientific research applications, including:

Mechanism of Action

Copper Fluor-4 exerts its effects by selectively binding to copper ions. The binding of copper ions to the rhodol dye scaffold results in a significant increase in fluorescence, which can be detected and measured. This fluorescence enhancement is due to the specific interaction between copper ions and the dye, which alters the electronic structure of the compound. The molecular targets and pathways involved include the locus coeruleus-norepinephrine system, which regulates rest-activity cycles in biological systems .

Comparison with Similar Compounds

Copper Fluor-4 is unique in its high selectivity for copper ions over other metal ions. Similar compounds include:

    Copper Fluor-3: Another copper-specific fluorescent probe with slightly different structural properties.

    Zinc Fluor-4: A zinc-specific fluorescent probe that shares a similar rhodol dye scaffold but is selective for zinc ions.

    Iron Fluor-4: An iron-specific fluorescent probe with a similar structure but selective for iron ions.

Compared to these similar compounds, Copper Fluor-4 stands out due to its higher selectivity for copper ions and its stability in a physiologically relevant pH range .

Properties

Molecular Formula

C38H47F3N2O2S4

Molecular Weight

749.1 g/mol

IUPAC Name

9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one

InChI

InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3

InChI Key

IWSHBHVMVNQFGF-UHFFFAOYSA-N

Canonical SMILES

CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.